molecular formula C16H17N3OS2 B5890873 2-(2-Morpholin-4-ylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile

2-(2-Morpholin-4-ylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile

Cat. No.: B5890873
M. Wt: 331.5 g/mol
InChI Key: VNEISUIOFJHKJN-UHFFFAOYSA-N
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Description

2-(2-Morpholin-4-ylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile is a heterocyclic compound that features a morpholine ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholin-4-ylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile typically involves the reaction of 2-chloro-6-thiophen-2-ylpyridine-3-carbonitrile with 2-(morpholin-4-yl)ethanethiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholin-4-ylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the morpholin-4-ylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(2-Morpholin-4-ylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Morpholin-4-ylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The morpholine ring and thiophene ring are likely involved in binding interactions with the target molecules, while the nitrile group may play a role in the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Morpholin-4-ylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile is unique due to its combination of a morpholine ring, thiophene ring, and pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-morpholin-4-ylethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c17-12-13-3-4-14(15-2-1-10-21-15)18-16(13)22-11-7-19-5-8-20-9-6-19/h1-4,10H,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEISUIOFJHKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=C(C=CC(=N2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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